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molecular formula C6H3F3 B1201519 1,3,5-Trifluorobenzene CAS No. 372-38-3

1,3,5-Trifluorobenzene

Cat. No. B1201519
M. Wt: 132.08 g/mol
InChI Key: JXUKFFRPLNTYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04173591

Procedure details

The temperature must be carefully controlled during this process. During the addition of 1,3,5-trifluorobenzene, the potassium nitrate-fuming sulfuric acid mixture must be kept at a temperature in the range of from about 30° C. to about 50° C. The temperature is controlled by regulating the rate at which 1,3,5-trifluorobenzene is added to the potassium nitrate-fuming sulfuric acid mixture and also through external cooling of the reaction mixture. After the initial exothermic reaction is over, the reaction mixture is heated into the range of from about 140° C. to about 160° C. but preferably from 150° C. to 156° C. where it is maintained until the optimum or desired yield of 1,3,5-trifluoro-2,4,6-trinitrobenzene is obtained. If the reaction temperature is too high, the yield will be reduced through the decomposition of the product. On the other hand, if the reaction temperature is too low, 1,3,5-trifluoro-2,4-dinitrobenzene will be produced at the expense of the 1,3,5-trifluoro-2,4,6-trinitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,3,5-trifluoro-2,4,6-trinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=C(F)C=C(F)C=1.[N+]([O-])([O-])=O.[K+].[F:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[C:20]([F:25])[C:19]([N+:26]([O-:28])=[O:27])=[C:18]([F:29])[C:17]=1[N+:30]([O-:32])=[O:31]>>[F:15][C:16]1[CH:21]=[C:20]([F:25])[C:19]([N+:26]([O-:28])=[O:27])=[C:18]([F:29])[C:17]=1[N+:30]([O-:32])=[O:31].[F:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[C:20]([F:25])[C:19]([N+:26]([O-:28])=[O:27])=[C:18]([F:29])[C:17]=1[N+:30]([O-:32])=[O:31] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=CC(=C1)F)F
Step Two
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=CC(=C1)F)F
Step Four
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Five
Name
1,3,5-trifluoro-2,4,6-trinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
must be kept at a temperature in the range of from about 30° C. to about 50° C
TEMPERATURE
Type
TEMPERATURE
Details
also through external cooling of the reaction mixture
CUSTOM
Type
CUSTOM
Details
After the initial exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
is heated into the range of from about 140° C. to about 160° C. but preferably from 150° C. to 156° C. where it
TEMPERATURE
Type
TEMPERATURE
Details
is maintained until the optimum
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
the yield will

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1)F)[N+](=O)[O-])F)[N+](=O)[O-]
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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